Griffithinam
Overview
Description
Griffithinam is an alkaloid compound isolated from the roots of the plant Goniothalamus griffithiiThe molecular formula of this compound is C17H13NO4, and it has a molecular weight of 295.294 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Griffithinam can be synthesized through bioassay-guided fractionation of the cytotoxic ethyl acetate extract from the stems of Dasymaschalon blumei (Annonaceae). The isolation process involves several steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the roots of Goniothalamus griffithii. The process includes:
- Harvesting and drying the plant material.
- Grinding the dried material into a fine powder.
- Extracting the alkaloids using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone.
- Purifying the extract through chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Griffithinam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Griffithinam has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkaloids and their chemical properties.
Biology: Investigated for its potential cytotoxic effects on cancer cell lines and its role in cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Griffithinam involves its interaction with specific molecular targets and pathways. It is known to exert its effects by:
Binding to DNA: this compound can intercalate into DNA, disrupting the replication and transcription processes.
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in cell proliferation and survival.
Inducing Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
Griffithinam is unique compared to other similar alkaloids due to its distinct chemical structure and biological activities. Some similar compounds include:
- Aristololactam BI
- Aristololactam BII
- Aristololactam AII
- Norcepharanone B
Comparison:
- Chemical Structure: this compound has a unique tetracyclic structure with specific functional groups that differentiate it from other alkaloids.
- Biological Activity: While other alkaloids may exhibit similar cytotoxic effects, this compound’s specific interactions with DNA and enzymes make it particularly effective in certain applications .
Properties
IUPAC Name |
15-hydroxy-6,14-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-12-5-3-4-8-9(12)6-11-14-10(17(20)18-11)7-13(22-2)16(19)15(8)14/h3-7,19H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAHURDEAZTVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC(=C3O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227487 | |
Record name | 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240122-32-1 | |
Record name | 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240122-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research article primarily focuses on the isolation and structural elucidation of three new alkaloids, including Griffithinam, from the roots of Goniothalamus griffithii. [] Unfortunately, the article does not provide detailed spectroscopic data, molecular formula, or weight for this compound. Further research is needed to fully characterize this compound.
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